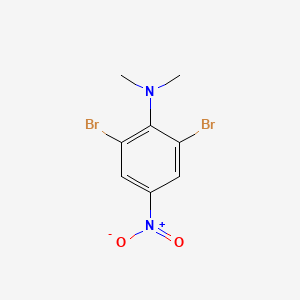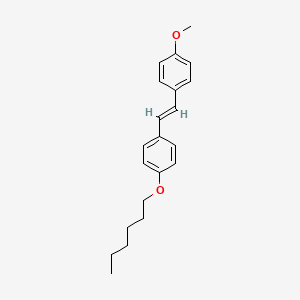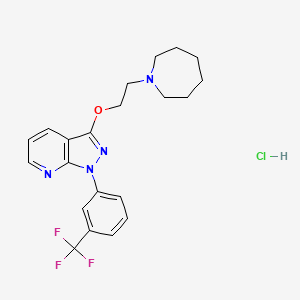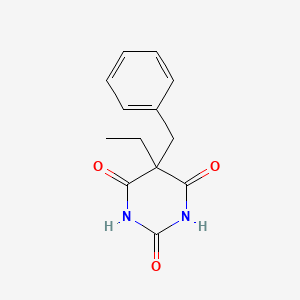![molecular formula C10H10Cl2N2O B14683936 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide CAS No. 35735-46-7](/img/structure/B14683936.png)
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of two chlorine atoms on the benzene ring and a dimethylamino group attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-Dichlorobenzoyl chloride+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically obtained through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloro-N-methylaniline: Similar structure but lacks the dimethylamino group.
3,4-Dichlorobenzamide: Similar structure but lacks the dimethylamino and methylene groups.
N,N-Dimethyl-3,4-dichlorobenzamide: Similar structure with dimethylamino group attached directly to the benzene ring.
Uniqueness
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide is unique due to the presence of both chlorine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
35735-46-7 |
|---|---|
Molekularformel |
C10H10Cl2N2O |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
3,4-dichloro-N-(dimethylaminomethylidene)benzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c1-14(2)6-13-10(15)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
XEMMSEWDCOGYNE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)




![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)







![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
